molecular formula C10H12O4 B2663133 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol CAS No. 915095-37-3

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol

Cat. No.: B2663133
CAS No.: 915095-37-3
M. Wt: 196.202
InChI Key: RWDXHRNUDNBBLT-DKXJUACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol is a chemical compound with the molecular formula C14H13Cl3O2 and a molecular weight of 319.61 g/mol . This compound is characterized by the presence of a trichloromethyl group and a methoxynaphthalene moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol typically involves the reaction of 6-methoxynaphthalene with trichloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: A structurally similar compound with a hydroxyl group instead of a trichloromethyl group.

    1-(5-Chloro-6-methoxynaphthalen-2-yl)ethanone: Contains a chloro group and a ketone functional group.

    1-(6-Methoxynaphthalen-2-yl)propan-2-one: Features a ketone group in place of the trichloromethyl group .

Uniqueness

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

1,1,1-trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3O2/c1-13(18,14(15,16)17)11-5-3-10-8-12(19-2)6-4-9(10)7-11/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCJGVWRAYRFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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